molecular formula C9H8N2O B1317080 1-(1H-indazol-3-yl)ethanone CAS No. 4498-72-0

1-(1H-indazol-3-yl)ethanone

Cat. No. B1317080
CAS RN: 4498-72-0
M. Wt: 160.17 g/mol
InChI Key: BJEQUPDOOXOTLG-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)ethanone is a compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1-(1H-indazol-3-yl)ethanone involves several steps. The synthetic route includes the use of N-Methoxy-N-methylacetamide and METHYLMAGNESIUM BROMIDE . More details about the synthesis can be found in the literature .


Molecular Structure Analysis

The molecular structure of 1-(1H-indazol-3-yl)ethanone consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact mass is 160.063660 .


Chemical Reactions Analysis

The chemical reactions involving 1-(1H-indazol-3-yl)ethanone are complex and involve multiple steps. More information about these reactions can be found in the literature .


Physical And Chemical Properties Analysis

1-(1H-indazol-3-yl)ethanone has a density of 1.3±0.1 g/cm3, a boiling point of 348.8±15.0 °C at 760 mmHg, and a flash point of 168.8±26.8 °C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Routes : The compound has been used in various synthesis routes, such as the synthesis of 4-(benzyloxy)-1H-indazole, which involves a five-step reaction with a high yield of 76.3%. This process is characterized by its simplicity and high efficiency (Tang Yan-feng, 2012).
  • Characterization Methods : In studies where similar compounds were synthesized, characterization was achieved using techniques like IR, NMR, MS, TGA, DSC, and XRD. These methods help in understanding the molecular structure and thermal stability of the compounds (M. Govindhan et al., 2017).

Biological Activities

  • Antimicrobial Properties : Some derivatives, like 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, have demonstrated antimicrobial activities, showing effectiveness against bacteria and fungi. This suggests potential in the development of new antimicrobial agents (Li Bochao et al., 2017).
  • Corrosion Inhibition : Certain derivatives, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been explored as corrosion inhibitors for metals in acidic environments, highlighting their industrial applications (Q. Jawad et al., 2020).

Chemical Transformations

  • Catalyst in Chemical Reactions : Compounds like 1-(1H-indazol-3-yl)ethanone play a role as intermediates or catalysts in various chemical reactions. For instance, they are used in the synthesis of other complex molecules, including those with potential pharmacological applications, by facilitating key steps in the chemical transformation processes (E. Merkul & T. Müller, 2006).

Pharmaceutical Applications

  • Drug Discovery : Some derivatives of 1-(1H-indazol-3-yl)ethanone have been explored for their potential in drug discovery, particularly in the development of new antitubercular agents. This research indicates the compound's relevance in the medicinal chemistry field (K. Sharma et al., 2019).

Industrial Applications

  • Agricultural Fungicides : Derivatives of 1-(1H-indazol-3-yl)ethanone, such as those used in the synthesis of prothioconazole, demonstrate its utility in the agricultural sector as fungicides. These compounds offer effective protection against plant diseases, emphasizing their industrial significance (H. Ji et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEQUPDOOXOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576833
Record name 1-(1H-Indazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-3-yl)ethanone

CAS RN

4498-72-0
Record name 1-(1H-Indazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-3-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a heterogeneous mixture of [(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride (0.93 g, 2.75 mmole) in benzene (10 mL) was added anhydrous potassium acetate (0.50 g, 5.1 mmole) and acetic anhydride (0.80 mL, 8.3 mmole). The temperature was increased to 50° C., and isoamyl nitrite (0.55 mL, 4.1 mmole) was added dropwise. The temperature was further increased and held at 80° C. for a period of 10 hours. When the reaction was complete, the solvent was removed in vacuum and replaced with ethyl acetate in equal volume. The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine and then dried over magnesium sulfate. After the solution was filtered and concentrated in vacuum, the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL) to obtain the intermediate acetyl indazole as yellow solid (0.87 g, 82%). The acetyl group was hydrolyzed by refluxing in concentrated hydrochloric acid for a period of 12 hours. After cooling to room temperature, the reaction was neutralized with ammonium hydroxide, extracted with methylene chloride and the extract dried over magnesium sulfate, filtered and concentrated in vacuum to yield 0.76 g (99%) of the (R)-enantiomer of the title compound as a yellow solid.
Name
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

In a round-bottomed flask, 2.4 g of N-methoxy-N-methyl-1H-indazole-3-carboxamide are placed in 140 ml of tetrahydrofuran at 0° C. and under argon. 19 ml of methylmagnesium bromide (3M in ethyl ether) are added dropwise. The mixture is stirred for one hour at 0° C. and 20 h at ambient temperature. It is cooled to 0° C. and 80 ml of water and 40 ml of a saturated solution of ammonium chloride are added. The mixture is extracted with 40 ml of ethyl acetate. The organic phase is washed with 40 ml of a saturated solution of sodium chloride, dried over magnesium sulphate and then concentrated under reduced pressure. The residue is purified by silica gel chromatography, elution being carried out with a heptane/ethyl acetate mixture. 1.6 g of compound are obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Murakami, Y Iwamuro, R Ishimaru, S Chinaka… - 日本法科学技術 …, 2017 - jstage.jst.go.jp
We present herein a practical methodology for elucidating the o-, m-, or p-‰ uorine substitution pattern of indazole-type synthetic cannabinoids containing a‰ uorobenzyl group at the N…
Number of citations: 5 www.jstage.jst.go.jp
OME El‐Dusouqui, HH Dib… - Journal of …, 2007 - Wiley Online Library
Flash vacuum pyrolysis (FVP) of 1‐(2‐arylhydrazono)‐1‐(1H‐1,2,4‐triazol‐1‐yl)acetone 8a‐c at 650 C and 2.67 Pa yielded 5‐substituted 1‐(1H‐indazol‐3‐yl)ethanone 14a‐c and 4,6‐…
Number of citations: 4 onlinelibrary.wiley.com
F Crestey, S Stiebing, R Legay, V Collot, S Rault - Tetrahedron, 2007 - Elsevier
Nucleophilic addition of Grignard or lithiated reagents on the new Weinreb amides 3 and 4 afforded efficiently the corresponding ketones and allowed the design and synthesis of a new …
Number of citations: 27 www.sciencedirect.com
PM Lukasik, S Elabar, F Lam, H Shao, X Liu… - European journal of …, 2012 - Elsevier
A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, 4-indazolyl-N-phenylpyrimidin-2-amines and N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines have been synthesized. Their …
Number of citations: 94 www.sciencedirect.com
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org

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